(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid
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Description
“(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid” is a sulfonamide consisting of 1,3-thiazol-5-ylacetic acid with a 4-aminobenzenesulfonamido group at the thiazole 2-position . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C11H9ClN2O4S2 and it has a molecular weight of 332.77. The compound contains a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Scientific Research Applications
Potential as Antitumor and Antiglaucoma Agents
The sulfonamide group, a key component in (2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid, has been widely recognized for its presence in various clinically used drugs. Recent studies highlight its importance in novel drugs, particularly as antiglaucoma agents and antitumor agents. Specifically, sulfonamide carbonic anhydrase inhibitors (CAIs) incorporating NO-donating moieties have shown promise as antiglaucoma drugs. Additionally, compounds targeting tumor-associated isoforms, CA IX/XII, have been noted for their potential in tumor treatment and diagnostic tools. The constant need for novel sulfonamides that act as selective antiglaucoma drugs or as antitumor agents/diagnostic tools suggests a significant potential for future applications of this compound in these fields (Carta, Scozzafava, & Supuran, 2012).
Role in Synthesis of Pharmaceutical Compounds
The compound's ability to undergo reactions with various amines, leading to a series of substituted products, highlights its utility in pharmaceutical synthesis. For instance, the reaction of chloral with substituted anilines can lead to the formation of respective 2,2,2-trichloroethylidene anilines, which upon further treatment, result in substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This synthetic route opens up possibilities for the formation of intermediate products that can be pivotal in pharmaceutical drug synthesis (Issac & Tierney, 1996).
Antioxidant Capacity Assays
Another potential application of this compound is in antioxidant capacity assays, specifically in the ABTS/potassium persulfate decolorization assay. This assay is widely used, and understanding the reaction pathways of compounds like this compound in these assays can provide valuable insights into their antioxidant properties. Some antioxidants, including compounds with similar structures, can form coupling adducts with radicals like ABTS•+, whereas others can undergo oxidation without coupling. This understanding is crucial for effectively utilizing these assays and interpreting their results (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4S2/c12-7-1-3-9(4-2-7)20(17,18)14-11-13-8(6-19-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKNVTMKXLMFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC(=CS2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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